3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione
Description
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-amino-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C5H11NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4-5,7H,1-3,6H2 |
InChI Key |
WZSUXUYWRZVHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Cyclization of Precursors
Overview:
The most prevalent method involves the cyclization of suitable precursor molecules, typically amino thiol derivatives, under controlled conditions to form the six-membered thiane ring with the desired functional groups.
Starting Material:
The synthesis often begins with aminoethanethiol or related amino thiol compounds, which provide the amino and hydroxy functionalities necessary for the target molecule.Cyclization Conditions:
Acidic or basic catalysis facilitates intramolecular cyclization. For example, sulfuric acid or hydrochloric acid can be used as catalysts, with solvents such as ethanol or methanol to promote ring closure.Reaction Parameters:
Reaction temperatures typically range from ambient to 120°C, with reaction times varying between 4 to 8 hours depending on the precursor and catalyst used.
Representative Reaction Scheme:
Aminoethanethiol + Carbonyl precursor → Cyclization under acid catalysis → 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione
Research Data:
A study indicates that cyclization of amino thiol derivatives with aldehydes or ketones under acidic conditions yields the heterocyclic core efficiently, with yields exceeding 75% under optimized conditions.
Oxidative Functionalization of Thiane Derivatives
Overview:
Another approach involves starting from a thiane ring and introducing the hydroxy and amino groups via oxidation and substitution reactions.
Oxidation of Sulfides:
Thiane rings can be oxidized to sulfoxides or sulfones using oxidants such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These oxidized intermediates serve as key precursors for further functionalization.Introduction of Hydroxy and Amino Groups:
Subsequent nucleophilic substitution or addition reactions introduce the hydroxy and amino groups at specific positions. For example, nucleophilic attack by ammonia or amines on activated sulfone intermediates.
Reaction Conditions:
Oxidation steps are typically performed at room temperature to 60°C, with reaction times from 1 to 4 hours, depending on oxidant concentration and substrate reactivity.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ or KMnO₄ | Room temp to 60°C | 1-4 hours | 85% (average) |
| Amino/hydroxy substitution | Ammonia or primary amines | Ambient to 50°C | 2-6 hours | 70-80% |
Patent-Disclosed Multi-Step Synthesis
Source:
According to a patent (CN105237423A), an industrial process involves multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, which is converted into the target compound through reduction, neutralization, and crystallization steps.
Step 1:
React 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100–105°C for approximately 3.5–4 hours to obtain 3-nitro-4-hydroxybenzoic acid after neutralization and filtration.Step 2:
Dissolve the intermediate in water, perform catalytic hydrogenation using Pd/C under hydrogen pressure at 95–100°C, reducing the nitro group to an amino group.Step 3:
Acidify, decolorize, and perform further purification to yield 3-amino-4-hydroxybenzoic acid hydrochloride, which is then converted into the target compound via salt formation and crystallization.
Reaction Conditions and Yields:
The process emphasizes high yield (up to 97% purity) and environmental friendliness, with reaction temperatures maintained between 95–105°C and reaction times around 4 hours for each step.
Laboratory-Scale Synthesis via Chiral Precursors
Recent Research:
A 2022 study describes the synthesis of analogues involving chiral Vince lactam derivatives, followed by multi-step transformations including hydrogenation, ring-opening, and fluorination to produce compounds structurally related to the target.
Preparation of Ketone Intermediates:
From Vince lactam, via known procedures, yielding enantiomerically pure ketones.Functionalization:
Treatment with difluoromethylene reagents and protective groups (Boc, PMB) to introduce desired substituents.Final Assembly:
Ring-opening under acidic conditions yields the heterocyclic core with amino and hydroxy functionalities.
Reaction Conditions:
Temperature ranges from 0°C to 100°C, with catalysts such as Pd/C, CuI, and reagents like PhSO₂CFHPO(OEt)₂, ensuring stereoselectivity and high purity.
Summary of Key Reaction Parameters
| Methodology | Precursors | Catalysts/Reagents | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclization of amino thiols | Aminoethanethiol derivatives | Acid catalysts (H₂SO₄, HCl) | 80–120°C | 4–8 hours | >75% | Efficient ring closure |
| Oxidative functionalization | Sulfides + oxidants | H₂O₂, KMnO₄ | Room temp to 60°C | 1–4 hours | 85% | Versatile for functional group introduction |
| Patent process | 3-nitro-4-chlorobenzoic acid | NaOH, Pd/C | 95–105°C | 3.5–4 hours | Up to 97% | Scalable industrial route |
| Chiral precursor synthesis | Vince lactam derivatives | Pd/C, CuI, various fluorinating agents | 0–100°C | Variable | High | Stereoselective, complex |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amino or hydroxy derivatives .
Scientific Research Applications
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Target Compound: 3-Amino-4-hydroxy-1λ⁶-thiane-1,1-dione
- Structure : Six-membered thiane ring with -NH₂ (C3) and -OH (C4).
Compound 1: 4-Ethoxy-4-[(methylamino)methyl]-1λ⁶-thiane-1,1-dione hydrochloride
Compound 2: rac-(3R,4S)-3-Amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride
- Source :
- Structure : Five-membered thiolane ring with -NH₂ (C3) and -Cl (C4).
- Key Features :
- Chloro substituent at C4 increases electrophilicity, enabling nucleophilic substitution reactions.
- Smaller ring size (thiolane) reduces conformational flexibility compared to thiane.
Molecular and Physical Properties
Research Implications
- Solubility and Bioavailability : The target compound’s hydroxyl group likely enhances aqueous solubility compared to Compound 1’s ethoxy group and Compound 2’s chloro substituent .
- Reactivity : Compound 2’s chloro group offers a reactive site for further derivatization, whereas the target’s hydroxyl group may participate in hydrogen bonding or oxidation reactions.
- Therapeutic Potential: Thiane derivatives (target and Compound 1) may exhibit better metabolic stability than thiolanes due to reduced ring strain .
Biological Activity
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound notable for its unique structural features, including a thiane ring with an amino and a hydroxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C5H7N1O3S1
- Molecular Weight : Approximately 215.7 g/mol
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Research has indicated that it may inhibit metabolic pathways crucial for cancer cell proliferation and microbial growth. The compound's unique structure allows it to engage in various biochemical interactions, leading to its therapeutic potential.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Anticancer Properties
Research highlights the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could serve as a lead compound for further drug development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxythiazolidine-2-thione | Contains a thiazolidine ring | Known for anti-inflammatory properties |
| 3-(Aminomethyl)-3-hydroxythiane | Similar thiane structure | Exhibits different biological activity profiles |
| 4-(Aminomethyl)-5-hydroxythiazole | Contains a thiazole ring | Potential use in antibacterial applications |
The presence of both amino and hydroxy groups on the thiane ring in this compound contributes to its distinct biological activity compared to other similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Efficacy Study : In vitro testing demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
- Cancer Cell Line Study : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
